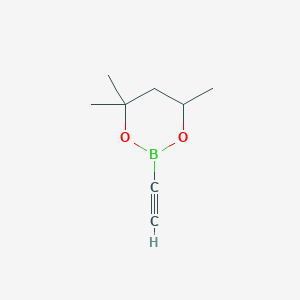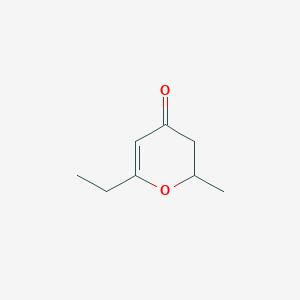
4H-Pyran-4-one, 6-ethyl-2,3-dihydro-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyran-4-one, 6-ethyl-2,3-dihydro-2-methyl- is a heterocyclic organic compound with a pyranone structure This compound is characterized by the presence of a pyran ring, which is a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, 6-ethyl-2,3-dihydro-2-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with an aldehyde in the presence of a base, followed by cyclization to form the pyranone ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalyst to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of 4H-Pyran-4-one, 6-ethyl-2,3-dihydro-2-methyl- may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, heating, and cooling can optimize the reaction conditions and improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4H-Pyran-4-one, 6-ethyl-2,3-dihydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyranone ring to a dihydropyran structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyranone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydropyran derivatives.
Scientific Research Applications
4H-Pyran-4-one, 6-ethyl-2,3-dihydro-2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flavors, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4H-Pyran-4-one, 6-ethyl-2,3-dihydro-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
2-Ethyl-3-hydroxy-4H-pyran-4-one: Another related compound with variations in the substitution pattern on the pyranone ring.
Uniqueness
4H-Pyran-4-one, 6-ethyl-2,3-dihydro-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its unique structure allows for targeted modifications and the development of novel derivatives with enhanced properties.
Properties
CAS No. |
18781-76-5 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
6-ethyl-2-methyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C8H12O2/c1-3-8-5-7(9)4-6(2)10-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
NJADMLYOHSJLKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)CC(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


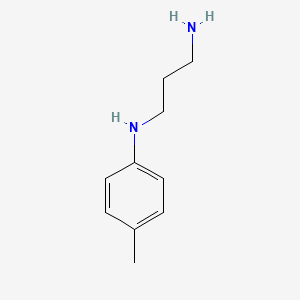
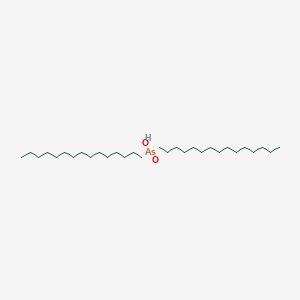
![5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14719300.png)
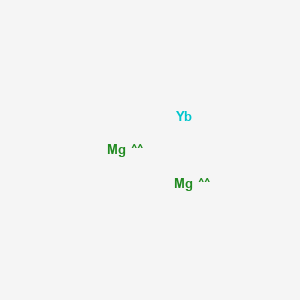
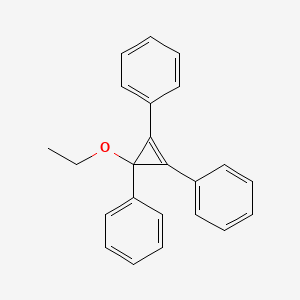
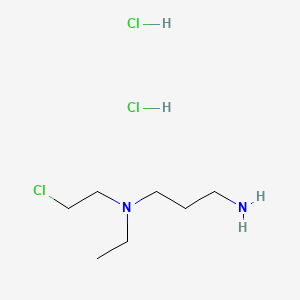
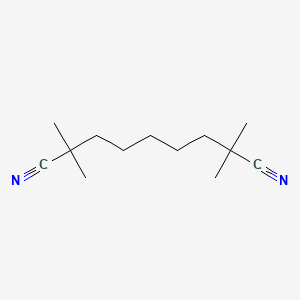
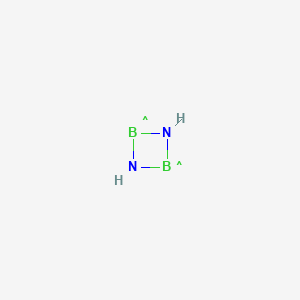
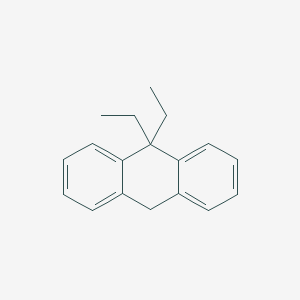
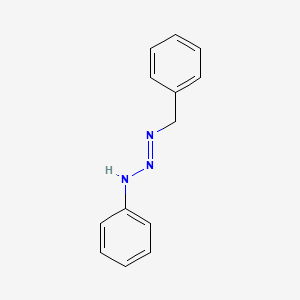
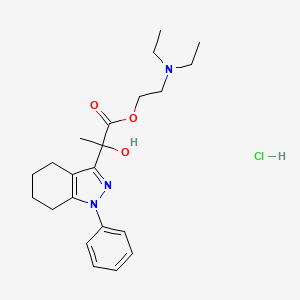
![3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride](/img/structure/B14719377.png)

